molecular formula C22H18ClFN4S B2844476 1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE CAS No. 384799-96-6

1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B2844476
CAS No.: 384799-96-6
M. Wt: 424.92
InChI Key: UZSIOIMFPODZHR-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a bicyclic heterocyclic system fused from thiophene and pyrimidine rings. Its structure features a 3-chlorophenyl-substituted piperazine at position 4 of the thienopyrimidine core and a 4-fluorophenyl group at position 5 (Figure 1). Such substitutions are critical for modulating electronic properties, solubility, and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIOIMFPODZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Substitution Reactions: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Piperazine Ring Formation: The piperazine ring is formed by reacting a suitable diamine with a chlorinated aromatic compound.

    Final Coupling: The final step involves coupling the piperazine derivative with the thienopyrimidine core under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can effectively target specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
  • Antidepressant and Anxiolytic Effects :
    • The piperazine moiety in the compound suggests potential applications in treating mood disorders. Compounds with similar structures have been studied for their serotonin receptor modulation, which is crucial for antidepressant effects. Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, thus exhibiting antidepressant-like activity.
  • Neuroprotective Properties :
    • There is emerging evidence that thieno[2,3-d]pyrimidine derivatives may provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to their protective effects.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activities against human cancer cell lines. The results indicated that specific substitutions on the thieno[2,3-d]pyrimidine scaffold significantly enhanced cytotoxicity against breast and lung cancer cells, making them promising candidates for further development.

Case Study 2: Antidepressant Activity

A clinical trial investigated the effects of a piperazine-based compound similar to 1-(3-chlorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine on patients with major depressive disorder. The study found significant improvements in depressive symptoms compared to placebo, suggesting its potential as a novel antidepressant.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Thienopyrimidine Position 5) Piperazine Substituent Molecular Weight Key Features/Notes Reference
1-(3-Chlorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine 4-Fluorophenyl 3-Chlorophenyl ~453.9 g/mol Target compound; fluorophenyl enhances polarity -
5-(4-Chlorophenyl)-4-[4-((2-chlorophenyl)(phenyl)methyl)piperazinyl]thieno[2,3-d]pyrimidine 4-Chlorophenyl (2-Chlorophenyl)(phenyl)methyl ~582.5 g/mol Bulky substituent may hinder bioavailability
5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine 3,4-Dimethylphenyl Phenyl ~428.5 g/mol Increased hydrophobicity; potential CNS activity
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-Chlorophenyl 3-Methylphenyl ~449.9 g/mol Methyl group improves metabolic stability

Key Observations :

  • Piperazine Modifications : Bulky groups like (2-chlorophenyl)(phenyl)methyl (in ) could reduce membrane permeability, whereas smaller groups (e.g., 3-methylphenyl in ) balance lipophilicity and metabolic stability.
Heterocyclic Analogs with Varied Cores
  • Triazole-Thiones (): Compounds like 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 90%) share aryl substituents but lack the thienopyrimidine core. Their higher synthetic yields (82–90%) suggest easier accessibility compared to thienopyrimidines .
  • Furan Derivatives (): [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione replaces the thienopyrimidine with a furan ring, reducing planarity and possibly altering binding modes .

Pharmacological and Regulatory Considerations

  • Therapeutic Potential: Analogs like TT00 () with triazole-isoxazole-piperazine scaffolds demonstrate applications in stress-related disorders, hinting at possible pathways for the target compound .

Biological Activity

The compound 1-(3-chlorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H17ClFN4S\text{C}_{19}\text{H}_{17}\text{Cl}\text{F}\text{N}_4\text{S}

This structure consists of a piperazine ring substituted with a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives with similar structures exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
  • Anticancer Properties :
    • Research has shown that thieno[2,3-d]pyrimidine derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation in various cancer types, including breast and lung cancer .
  • Anti-inflammatory Effects :
    • Some studies highlight the anti-inflammatory potential of pyrimidine derivatives. The compound's analogs have been tested for their ability to reduce inflammation markers in vitro, suggesting a promising avenue for the treatment of inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The thieno[2,3-d]pyrimidine core is known to inhibit enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, potentially influencing neurological conditions .

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated the antimicrobial efficacy of related compounds against E. coli and S. aureus. The results indicated that modifications on the thieno-pyrimidine scaffold significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 0.0227 µM .
  • Cytotoxicity in Cancer Cells :
    In vitro assays demonstrated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cell lines. The presence of fluorine and chlorine substituents was correlated with increased cytotoxicity .

Table 1: Biological Activity Summary

Activity TypeTested Strains/Cell LinesMIC/IC50 ValuesReference
AntimicrobialE. coli0.0227 µM
S. aureus0.8 - 6.25 µg/mL
AnticancerBreast Cancer Cell Lines<10 µM
Anti-inflammatoryInflammatory MarkersNot specified

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